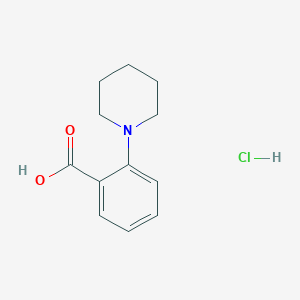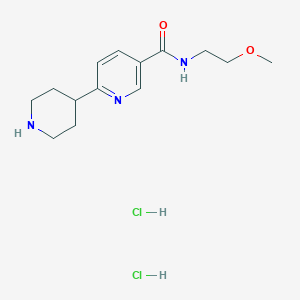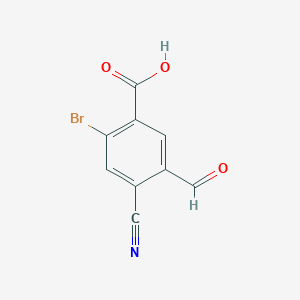![molecular formula C12H20ClNO B1413398 (2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride CAS No. 1807914-30-2](/img/structure/B1413398.png)
(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride
Vue d'ensemble
Description
(2S)-2-[(2-Phenylpropyl)amino]propan-1-ol hydrochloride, also known as (+)-2-phenylpropan-1-amine hydrochloride, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an amine derivative of propanol and has a molecular weight of 228.7 g/mol. It is a white, crystalline powder with a melting point of approximately 200 °C. (+)-2-Phenylpropan-1-amine hydrochloride has been used in a variety of research applications due to its unique properties and chemical structure.
Applications De Recherche Scientifique
Spectroscopic Characterization and Crystal Structures
(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride has been characterized using various spectroscopic techniques. A study by Kuś et al. (2016) on cathinone derivatives, including this compound, used nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These techniques helped in determining the purity and structural confirmation of the compound (Kuś et al., 2016).
Cardioselectivity of Beta-adrenoceptor Blocking Agents
This compound has relevance in the study of cardioselectivity of beta-adrenoceptor blocking agents. Rzeszotarski et al. (1979) synthesized a series of related compounds and examined their affinity to beta-1 and beta-2 adrenoceptors, comparing them with known beta-blockers. This research contributes to understanding the cardioselectivity of these compounds (Rzeszotarski et al., 1979).
Metabolism in Different Species
Sinsheimer et al. (1973) explored the metabolism of norephedrine, a related compound, in humans, rabbits, and rats, highlighting significant species differences. This study helps in understanding the metabolic pathways and excretion profiles of such compounds in different species (Sinsheimer et al., 1973).
Conformational Analyses in Different Environments
A study by Nitek et al. (2020) reported the crystal structures of related 2-amino-propan-1-ol derivatives. These studies provided insights into the conformations of these molecules in different environments, enhancing the understanding of their structural properties (Nitek et al., 2020).
Propriétés
IUPAC Name |
(2S)-2-(2-phenylpropylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(8-13-11(2)9-14)12-6-4-3-5-7-12;/h3-7,10-11,13-14H,8-9H2,1-2H3;1H/t10?,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEMOKYQXSTJBX-GQNCZFCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)CO)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















